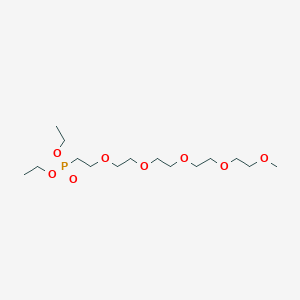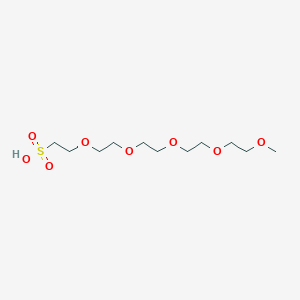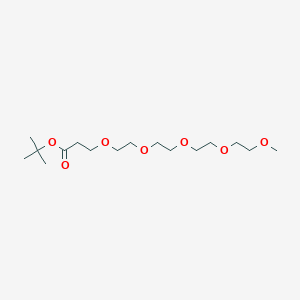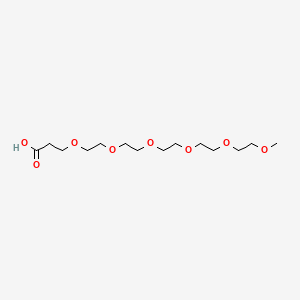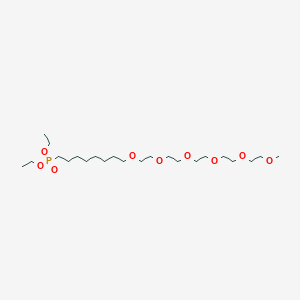![molecular formula C20H27N5O3 B609346 N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide CAS No. 2059892-29-2](/img/structure/B609346.png)
N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has an IC50 value of 804 nanomolar, indicating its high efficacy in inhibiting SETD8 . SETD8 is involved in the methylation of lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression.
Applications De Recherche Scientifique
MS453 has a wide range of scientific research applications, including:
Cancer Research: MS453 is used to study the role of SETD8 in cancer progression and to develop potential therapeutic strategies targeting this enzyme.
Drug Development: MS453 serves as a lead compound for the development of new drugs targeting SETD8 and related enzymes.
Biological Studies: Researchers use MS453 to investigate the biological functions of SETD8 in various cellular processes.
Méthodes De Préparation
The synthesis of MS453 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of MS453 is synthesized using a series of organic reactions, including condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as alkylation, acylation, and amination.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial production methods for MS453 are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
MS453 undergoes various chemical reactions, including:
Oxidation: MS453 can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: The compound can also be reduced using reducing agents to yield reduced forms of MS453.
Substitution: MS453 can participate in substitution reactions, where specific functional groups are replaced with other groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mécanisme D'action
MS453 exerts its effects by inhibiting the activity of SETD8, a lysine methyltransferase enzyme. SETD8 catalyzes the methylation of lysine residues on histone proteins, which is a key process in the regulation of gene expression. By inhibiting SETD8, MS453 prevents the methylation of histones, leading to changes in chromatin structure and gene expression. This inhibition can affect various cellular pathways and processes, including cell cycle regulation, DNA repair, and apoptosis .
Comparaison Avec Des Composés Similaires
MS453 is unique in its high selectivity and potency as a SETD8 inhibitor. Similar compounds include:
BIX-01294: Another inhibitor of lysine methyltransferases, but with lower selectivity compared to MS453.
UNC0379: A selective inhibitor of the enzyme G9a, which also methylates lysine residues on histones.
GSK-J4: An inhibitor of the enzyme JMJD3, which demethylates lysine residues on histones.
Compared to these compounds, MS453 stands out due to its high specificity for SETD8 and its potent inhibitory activity .
Propriétés
Numéro CAS |
2059892-29-2 |
|---|---|
Formule moléculaire |
C20H27N5O3 |
Poids moléculaire |
385.468 |
Nom IUPAC |
N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide |
InChI |
InChI=1S/C20H27N5O3/c1-4-18(26)21-8-7-9-22-19-14-12-16(27-2)17(28-3)13-15(14)23-20(24-19)25-10-5-6-11-25/h4,12-13H,1,5-11H2,2-3H3,(H,21,26)(H,22,23,24) |
Clé InChI |
QTHRXIUTSUVNPH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCNC(=O)C=C)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MS453; MS-453; MS 453. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





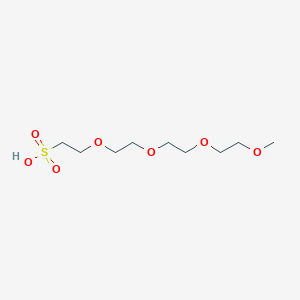
![tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate](/img/structure/B609267.png)



